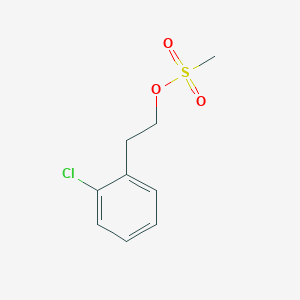

1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene

Descripción general

Descripción

“1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with alternating double bonds, a chloro group (-Cl), and a methanesulfonyloxyethyl group. The methanesulfonyloxyethyl group contains a sulfonyl group (SO2), which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and connected to an alkyl or aryl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the chloro group, and the attachment of the methanesulfonyloxyethyl group. Unfortunately, without specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic benzene ring, the polar sulfonyl group, and the electronegative chlorine atom. These features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The benzene ring might undergo electrophilic aromatic substitution reactions, while the sulfonyl group could participate in substitution or elimination reactions. The presence of the chlorine atom might also make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl group and the electronegative chlorine atom might increase the compound’s polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Methanesulfonic acid (MSA) serves as a catalyst in the electrophilic addition of long-chain olefins to benzene, demonstrating its role in the synthesis of linear alkylbenzenes. This reaction underscores the potential of MSA in alkylation processes, a fundamental step in producing detergents and surfactants (Luong et al., 2004). Furthermore, MSA catalyzes the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, indicating its efficiency in facilitating heterocyclic compound formation, which is crucial in pharmaceutical chemistry (Kumar et al., 2008).

Material Science

In material science, derivatives of methanesulfonic acid contribute to the development of new materials. For instance, methanesulfonic acid-based processes have been utilized to create locally and densely sulfonated poly(ether sulfone)s for proton exchange membranes in fuel cell applications. This innovation offers insights into enhancing fuel cell efficiency through improved membrane materials (Matsumoto et al., 2009).

Environmental Applications

Methanesulfonic acid and its analogues find application in environmental science, particularly in the microbial metabolism of methanesulfonic acid. This area of research highlights the biodegradation potential of methanesulfonic acid, suggesting its role in the sulfur cycle and its environmental impact (Kelly & Murrell, 1999).

Mecanismo De Acción

Safety and Hazards

As with any chemical compound, handling “1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response measures .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-chlorophenyl)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-14(11,12)13-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHIBZIUMHTTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2887443.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2887450.png)

![1-(2-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887464.png)